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MMRi62

Pancreatic Cancer p53 Mutant Drug Resistance

Overcome chemoresistance and p53-mutant model limitations where conventional MDM2 inhibitors fail. MMRi62 is a small molecule E3 ligase modifier that degrades MDM4, ferritin heavy chain (FTH1), and mutant p53 to induce ferroptosis and apoptosis independently of wild-type p53. - **Key activity:** Maintains potency in gemcitabine-resistant PDAC lines (Kd = 1.39 μM for MDM2-MDM4 heterodimer). - **Research application:** Orthotopic PDAC metastasis models, chemoresistance studies, p53-independent cell death pathways. - **Supply:** Strict quality control; available for immediate R&D shipment.

Molecular Formula C21H15Cl2N3O
Molecular Weight 396.3 g/mol
Cat. No. B7775380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMRi62
Molecular FormulaC21H15Cl2N3O
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C21H15Cl2N3O/c22-16-7-3-6-14(18(16)23)20(26-17-8-1-2-11-24-17)15-10-9-13-5-4-12-25-19(13)21(15)27/h1-12,20,27H,(H,24,26)
InChIKeyFMUBUUSODRAEMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMRi62: p53-Independent MDM2/MDM4 Ferroptosis Inducer


MMRi62 is a small molecule that functions as an MDM2-MDM4 E3 ligase modifier and ferroptosis inducer [1]. It exhibits a binding affinity (Kd) of 1.39 μM for the MDM2-MDM4 heterodimer . Unlike conventional MDM2 inhibitors, MMRi62's activity is characterized by p53-independent pro-apoptotic effects, the induction of autophagy, and the lysosomal degradation of ferritin heavy chain (FTH1) and mutant p53 [2]. This distinct profile enables MMRi62 to effectively inhibit the proliferation of various cancer cell lines, including those resistant to standard chemotherapies like gemcitabine [3].

Pathway Study
p53-independent MDM2/MDM4 degradation and ferroptosis induction
Model Context
Mutant p53 and drug-resistant cancer cell models, including pancreatic and leukemia lines
Functional Probe
Unique MDM4 degrader activity distinct from complex disruptors such as MMRi67

Why MMRi62 Cannot Be Replaced


Generic substitution with standard MDM2 inhibitors (e.g., Nutlin-3a, SAR405838) or dual MDM2/MDMX antagonists (e.g., ALRN-6924) is scientifically invalid for applications requiring MMRi62's specific activity profile. While many MDM2 inhibitors rely on wild-type p53 to induce cell cycle arrest or apoptosis [1], MMRi62 is effective in cells with mutant or non-functional p53 due to its unique mechanism of promoting MDM4 degradation and inducing ferroptosis [2]. Critically, even a close structural analog like MMRi67, which disrupts the MDM2-MDM4 complex, lacks the MDM4-degrader activity and thus fails to induce apoptosis in these systems [3]. MMRi62's ability to degrade mutant p53 and overcome drug resistance is a distinct, non-interchangeable feature that is essential for research in chemoresistant and genetically defined cancer models [4].

Mechanism
Standard MDM2 inhibitors (e.g., idasanutlin, SAR405838)
Require wild-type p53 for activity; p53-mutant model response may not transfer
Degrader activity
Structural analog MMRi67
Disrupts MDM2-MDM4 complex but lacks MDM4 degradation; apoptosis induction may not replicate
Pathway dependency
Dual MDM2/MDMX antagonist (ALRN-6924)
p53-dependent mechanism; activity profile differs in p53-mutant contexts

MMRi62 vs. Key Comparators


Anti-Proliferative Potency in p53-Mutant Pancreatic Cancer

MMRi62 demonstrates significantly more potent anti-proliferative activity in TP53-mutant pancreatic ductal adenocarcinoma (PDAC) cells compared to the clinical-stage MDM2 inhibitors SAR405838 and idasanutlin (RG7388). In the Panc1 cell line (TP53 mutant), MMRi62 achieved an IC50 of 0.67 μM, which is over 26-fold lower (more potent) than the IC50 of 17.84 μM reported for idasanutlin and approximately 7-fold lower than the IC50 of 4.68 μM for SAR405838 in the same cell line [1].

Anti-proliferative potency in p53-mutant PDAC
Reported cross-study
IC50 0.67 μM (MMRi62) vs 17.84 μM (idasanutlin) and 4.68 μM (SAR405838) in Panc1 cells
Supports p53-mutant pancreatic cancer cell model selection
72 h assay; cross-study comparator data
Pancreatic Cancer p53 Mutant Drug Resistance

Potency in Gemcitabine-Resistant Cancer

MMRi62 retains significant potency in PDAC cell lines with acquired resistance to gemcitabine, a first-line chemotherapeutic. In HPAFII cells, the IC50 for MMRi62 was 4.04 μM in parental cells and only increased modestly to 6.62 μM in gemcitabine-resistant (Gem-R-HPAFII) cells (a 1.6-fold shift) [1]. In contrast, the IC50 for gemcitabine shifted from 1.87 μM to over 100 μM in the resistant line (>53-fold shift). Similar results were observed in BxPc3 cells [1].

Potency retention in gemcitabine resistance
Head-to-head
MMRi62 IC50 shift 1.6-fold (parental vs resistant); gemcitabine shift >53-fold in HPAFII model
Cell-model endpoint context for chemoresistance studies
Direct comparison in matched parental/resistant lines
Gemcitabine Resistance Pancreatic Cancer Chemoresistance

Unique MDM4-Degrader Activity

MMRi62 acts as an MDM4 degrader, a property not shared by the closely related structural analog MMRi67. In leukemia cells (NALM6), MMRi62 treatment (5 μM) resulted in a marked reduction in MDM4 protein levels, associated with potent apoptosis induction in p53 mutant, multidrug-resistant cells [1]. In contrast, MMRi67, which disrupts the MDM2-MDM4 RING domain interaction but lacks degrader activity, failed to induce apoptosis in these same cell models [1]. This pinpoints MDM4 degradation as a critical functional differentiator.

MDM4 degrader vs disruptor
Head-to-head
MMRi62 degrades MDM4 and induces apoptosis; MMRi67 fails to induce apoptosis
Degrader activity critical for apoptosis pathway response
NALM6 leukemia model; functional readout
MDM4 Degradation Apoptosis Leukemia

Complete Metastasis Abrogation In Vivo

In orthotopic xenograft models of PDAC, MMRi62 treatment led to a striking and complete abrogation of metastasis to distant organs. While many MDM2 inhibitors can reduce primary tumor growth in TP53 wild-type xenografts, this specific and complete anti-metastatic effect in aggressive TP53-mutant PDAC models is a distinct quantitative outcome reported for MMRi62 [1]. The study notes that MMRi62 'completely abrogated metastasis' [1], a qualitative endpoint of high significance.

Metastasis abrogation in vivo
Class-level
Reported complete abrogation of metastasis in orthotopic PDAC xenograft models
Model-response endpoint; class-level inference
Direct comparative in vivo metastasis data limited
Metastasis In Vivo Efficacy Pancreatic Cancer

p53-Independent Activity Profile

MMRi62 induces cell death and degrades mutant p53 in a p53-independent manner, a mechanism fundamentally different from dual MDM2/MDMX inhibitors like ALRN-6924 which require wild-type TP53 for activity [1]. MMRi62 promotes ferroptosis and apoptosis in PDAC cells with mutant p53 [2], whereas ALRN-6924 is being clinically developed specifically for TP53-wild-type tumors [3]. This mechanistic divergence defines non-overlapping application spaces.

p53-independent mechanism
Class-level
MMRi62 active in p53-mutant cells; ALRN-6924 requires wild-type p53
Determines mutant p53 model applicability
Mechanistic divergence defines non-overlapping use
p53-Independent Ferroptosis MDM2/MDMX

MMRi62 Application Scenarios


p53-Independent Ferroptosis Mechanisms

Researchers studying cancers with high-frequency TP53 mutations (e.g., pancreatic, ovarian, lung) can utilize MMRi62 as a key chemical probe to dissect p53-independent pathways of apoptosis and ferroptosis. Its ability to degrade mutant p53 and FTH1 provides a unique tool for understanding these alternative cell death mechanisms, as demonstrated in PDAC and leukemia models [REFS-1, REFS-2].

Preclinical Therapy for Metastatic PDAC

MMRi62 is highly suited for use in orthotopic PDAC mouse models to evaluate anti-metastatic efficacy. Its demonstrated ability to completely abrogate metastasis in vivo [1] makes it a valuable reference compound for studying metastatic progression and for benchmarking new drug candidates targeting the metastatic cascade in this aggressive cancer type.

Overcoming Gemcitabine Chemoresistance

Given its maintained potency in gemcitabine-resistant PDAC cell lines [2], MMRi62 is an optimal tool for studying the mechanisms of chemoresistance and for testing combination therapy hypotheses. It can serve as a positive control or lead compound in screens for agents that can re-sensitize or bypass drug-resistant cancer cell populations.

MDM2/MDM4 E3 Ligase Functional Studies

As a unique small molecule that induces MDM4 degradation without acting as a traditional PROTAC, MMRi62 serves as a specific chemical tool for investigating the E3 ligase activity and substrate preference of the MDM2-MDM4 complex [3]. It can be used to compare functional outcomes (apoptosis) against simple complex disruptors like MMRi67, highlighting the importance of degradation over disruption in this system [3].

Application
Selection Property
Validation Focus
p53-independent ferroptosis/apoptosis pathway studies
p53-independent MDM4 degradation and FTH1 downregulation
Ferroptosis and apoptosis endpoints in p53-mutant cell models
Metastatic PDAC xenograft model research
In vivo anti-metastatic activity context
Metastasis endpoint monitoring in orthotopic models
Chemoresistance mechanism investigation
Potency retention in gemcitabine-resistant models
Drug-resistant cell proliferation and cell death pathway analysis
MDM2/MDM4 E3 ligase functional studies
Unique non-PROTAC MDM4 degrader activity
Degradation vs. disruption functional comparison; apoptosis readout

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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